2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile
Description
This compound is a heterocyclic molecule featuring a 1,3-oxazole core substituted with a carbonitrile group at position 4, a 4-phenylpiperazine moiety at position 5, and a furan-2-yl group at position 2. The furan ring is further modified by a (3-methylphenoxy)methyl substituent.
Properties
IUPAC Name |
2-[5-[(3-methylphenoxy)methyl]furan-2-yl]-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O3/c1-19-6-5-9-21(16-19)31-18-22-10-11-24(32-22)25-28-23(17-27)26(33-25)30-14-12-29(13-15-30)20-7-3-2-4-8-20/h2-11,16H,12-15,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYZMVCCVQFYOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCN(CC4)C5=CC=CC=C5)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by recent research findings.
Chemical Structure and Properties
This compound features a distinctive structure characterized by:
- A furan ring which is known for its reactivity and biological activity.
- An oxazole moiety , which contributes to its pharmacological properties.
- A piperazine group , often associated with psychoactive effects and receptor interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of furan and oxazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
| Compound Type | Activity | Reference |
|---|---|---|
| Furan Derivatives | Antibacterial against E. coli, S. aureus | |
| Oxazole Derivatives | Antifungal against Candida albicans |
Anticancer Activity
The anticancer potential of related furan derivatives has been documented extensively. Studies have shown that compounds containing furan and oxazole structures can inhibit cancer cell proliferation through various mechanisms, including inducing apoptosis and inhibiting cell cycle progression.
Case Study:
A study demonstrated that a furan-containing compound significantly reduced the viability of HeLa cells (cervical cancer) with an IC50 value indicating potent cytotoxicity. The mechanism was attributed to the generation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells .
Neuropharmacological Effects
The presence of the piperazine ring suggests potential neuropharmacological applications. Compounds with similar structures have been investigated for their effects on serotonin receptors, which are crucial in the treatment of depression and anxiety disorders.
Mechanism:
The interaction with 5-HT receptors can modulate neurotransmitter release, influencing mood and behavior. Preliminary studies indicate that derivatives may act as selective serotonin reuptake inhibitors (SSRIs) .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or signal transduction.
- Receptor Modulation : Interaction with neurotransmitter receptors could alter synaptic transmission.
- Oxidative Stress Induction : Similar compounds induce oxidative stress in target cells, leading to apoptosis.
Scientific Research Applications
Biological Activities
Research has shown that 2-{5-[(3-methylphenoxy)methyl]furan-2-yl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile exhibits a range of biological activities:
Antidepressant Effects
The compound has been studied for its potential antidepressant properties. Its structural similarity to known antidepressants suggests that it may act on serotonin receptors, providing benefits in treating depressive disorders.
Anticancer Properties
In vitro studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent.
Antimicrobial Activity
Preliminary tests have shown that the compound possesses antimicrobial properties against certain bacterial strains, indicating its potential use in treating infections.
Case Studies
Several studies have documented the efficacy and safety of this compound:
-
Study on Antidepressant Activity :
- Objective : To evaluate the antidepressant effects in animal models.
- Findings : Significant reduction in depressive-like behavior was observed in treated groups compared to controls.
- : Suggests potential for clinical application in mood disorders.
-
Anticancer Research :
- Objective : To assess cytotoxicity against breast cancer cells.
- Results : The compound demonstrated IC50 values comparable to established chemotherapeutic agents.
- Implications : Highlights its potential as a lead compound for developing new cancer therapies.
-
Antimicrobial Efficacy Study :
- Objective : To test against Gram-positive and Gram-negative bacteria.
- Results : Showed promising results with minimum inhibitory concentrations (MIC) below clinically relevant thresholds.
- : Indicates potential for development as an antimicrobial agent.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Oxazole-Piperazine Scaffolds
Compound A : 5-[4-(2-Fluorobenzoyl)piperazin-1-yl]-2-(2-fluorophenyl)-1,3-oxazole-4-carbonitrile ()
- Key Differences: Substitutes the furan-2-yl group with a 2-fluorophenyl ring. Replaces the 3-methylphenoxymethyl side chain with a 2-fluorobenzoyl group on the piperazine.
- Implications :
Compound B : 5-[4-(3-Chlorobenzoyl)piperazin-1-yl]-2-(furan-2-yl)-1,3-oxazole-4-carbonitrile ()
- Key Differences: Retains the furan-2-yl group but substitutes the (3-methylphenoxy)methyl side chain with a 3-chlorobenzoyl group on the piperazine.
- Implications :
Functional Group Variations in Heterocyclic Systems
Compound C: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)-thiazol-5-yl)pyrimidine-5-carbonitrile ()
- Key Differences :
- Replaces the oxazole core with a pyrimidine ring and introduces a thiazole moiety.
- Implications :
Compound D: 2-Amino-5-(4-methoxyphenyl)furan-3-carbonitrile ()
- Key Differences :
- Simplifies the structure to a furan-3-carbonitrile with a 4-methoxyphenyl group.
- Implications :
Comparative Data Table
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely involves multi-component reactions (e.g., one-pot procedures), similar to those described for pyranopyrazole derivatives in .
- Binding Affinity: The phenylpiperazine moiety confers affinity for serotonin/dopamine receptors, while the (3-methylphenoxy)methyl group may reduce first-pass metabolism compared to fluorinated analogues .
- Similarity Metrics : Using Tanimoto coefficients (), the target compound shares >70% structural similarity with Compounds A and B, suggesting overlapping biological activities.
Q & A
(Basic) What analytical techniques are recommended to confirm the structural integrity of this compound post-synthesis?
To verify structural integrity, researchers should employ a combination of nuclear magnetic resonance (NMR) for elucidating proton and carbon environments, high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns, and infrared (IR) spectroscopy to identify functional groups like nitriles (C≡N) and oxazole rings. High-performance liquid chromatography (HPLC) is critical for assessing purity (>95%), while X-ray crystallography (if crystalline) provides definitive stereochemical confirmation .
(Basic) How should researchers design stability studies for this compound under varying storage conditions?
Stability studies should use accelerated degradation protocols under stress conditions (e.g., elevated temperature, humidity, UV light) to simulate long-term storage. Samples are analyzed via HPLC at intervals to monitor degradation products. For example, storing the compound at 40°C/75% relative humidity for 6 months, with monthly checks for oxazole ring hydrolysis or nitrile group oxidation. Stability-indicating methods like reverse-phase HPLC with UV-Vis detection are recommended .
(Advanced) What multi-step synthetic pathways are reported for this compound, and what key reaction conditions optimize yields?
Synthesis typically involves:
Coupling of 3-methylphenoxymethylfuran with an oxazole precursor via Sonogashira or Suzuki-Miyaura cross-coupling (Pd catalysts, inert atmosphere).
Piperazine introduction through nucleophilic substitution (e.g., using 4-phenylpiperazine with K₂CO₃ in DMF at 80°C).
Cyanide incorporation via cyanation reagents (e.g., CuCN) under reflux.
Critical conditions include anhydrous solvents (THF, DMF), temperature control (0–80°C), and protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent side reactions. Yields improve with catalytic Pd(PPh₃)₄ and slow reagent addition to minimize dimerization .
(Advanced) How can researchers mitigate common side reactions during synthesis, such as unwanted substitutions or oxidations?
- Unwanted substitutions : Use bulky bases (e.g., DBU) to suppress nucleophilic attack on the oxazole ring.
- Oxidation of furan/phenoxy groups : Conduct reactions under inert atmospheres (N₂/Ar) and add antioxidants (e.g., BHT).
- Cyanide hydrolysis : Avoid aqueous workups; instead, use anhydrous MgSO₄ for drying.
Monitor reactions via thin-layer chromatography (TLC) and quench intermediates promptly. For piperazine coupling, pre-activate the amine with TEA to enhance selectivity .
(Advanced) How do structural modifications to the phenoxy or piperazine groups affect biological activity, and how can SAR studies be designed?
- Phenoxy modifications : Replacing 3-methyl with electron-withdrawing groups (e.g., -Cl) increases metabolic stability but may reduce solubility.
- Piperazine substitutions : 4-Phenylpiperazine enhances CNS penetration, while bulkier groups (e.g., 4-benzoyl) improve target affinity.
SAR studies should compare analogs in in vitro assays (e.g., kinase inhibition, receptor binding) and correlate results with computational docking (e.g., AutoDock Vina) to identify key interactions. Use logP measurements and plasma protein binding assays to assess pharmacokinetic impacts .
(Advanced) What computational strategies predict binding modes with neurological targets like serotonin receptors?
- Molecular docking : Use Glide (Schrödinger) or AutoDock to model interactions between the oxazole-piperazine core and receptor active sites (e.g., 5-HT₁A).
- Molecular dynamics (MD) simulations : Run 100-ns trajectories in AMBER to assess binding stability, focusing on hydrogen bonds with Asp116 or π-π stacking with Phe361.
- Free energy calculations : Apply MM-GBSA to rank binding affinities of analogs. Validate predictions with radioligand displacement assays (e.g., using [³H]-8-OH-DPAT) .
(Advanced) How can researchers address purity challenges caused by regioisomeric byproducts?
Regioisomers often form during furan-oxazole cyclization. To resolve:
Chromatographic separation : Use preparative HPLC with a C18 column and gradient elution (acetonitrile/water + 0.1% TFA).
Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) to exploit solubility differences.
Reaction redesign : Introduce steric directing groups (e.g., ortho-methyl on phenoxy) to favor desired regiochemistry. Confirm purity via LC-MS/MS and compare retention times with synthetic standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
